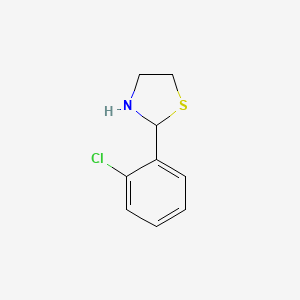

2-(2-Chloro-phenyl)-thiazolidine

説明

Significance of the Thiazolidine (B150603) Heterocycle in Medicinal Chemistry

The thiazolidine ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological potential. nih.gov As a five-membered ring containing sulfur and nitrogen atoms, this structure serves as a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse therapeutic applications. nih.goviucr.org Derivatives of the thiazolidine nucleus have been extensively studied and have shown a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com

The modification of the thiazolidine ring at various positions allows chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, polarity, and hydrogen bonding capacity. For instance, the thiazolidinedione (TZD) class of compounds, which features two carbonyl groups on the thiazolidine ring, are well-known for their use in treating type 2 diabetes. sigmaaldrich.com The structural versatility of the thiazolidine core makes it a valuable component in the design of new drug-like molecules. sigmaaldrich.com

Foundational Aspects of the Thiazolidine Ring System

Thiazolidine is a saturated five-membered heterocyclic compound with the chemical formula C₃H₇NS. nih.gov The ring structure contains a sulfur atom at position 1 and a nitrogen atom at position 3. nih.gov It is the sulfur analog of oxazolidine. The parent compound, thiazolidine, is a colorless liquid.

The synthesis of the thiazolidine ring can be achieved through the condensation reaction of a β-amino-thiol with an aldehyde or ketone. A common laboratory preparation involves the reaction between cysteamine (B1669678) and formaldehyde. This foundational structure is the basis for a large class of derivatives, including the antibiotic penicillin, which contains a fused thiazolidine ring. nih.gov The reactivity of the thiazolidine ring allows for substitutions at the 2, 3, 4, and 5 positions, giving rise to a vast library of compounds with potential biological activities. mdpi.com

Structural Elucidation and Positional Isomerism of Chlorophenyl-substituted Thiazolidines

The attachment of a chlorophenyl group to the thiazolidine scaffold introduces specific stereochemical and electronic properties that are dependent on the position of the chlorine atom on the phenyl ring (ortho, meta, or para). This positional isomerism significantly influences the compound's three-dimensional shape and potential biological interactions.

2-(2-Chloro-phenyl)-thiazolidine features a 2-chlorophenyl group attached to the second carbon atom of the thiazolidine ring. While specific crystallographic data for this particular isomer is not detailed in the provided search results, its molecular architecture can be inferred from related structures. The compound is a reactant in the preparation of other thiazolidine derivatives with potential radioprotectant activity. nih.gov

The structure consists of two main parts: the saturated, non-planar thiazolidine ring and the planar, aromatic 2-chlorophenyl group. The thiazolidine ring typically adopts a conformation such as an "envelope" or "twist" to minimize steric strain. iucr.org The key structural parameter is the dihedral angle between the plane of the phenyl ring and the mean plane of the thiazolidine heterocycle. The presence of the chlorine atom at the ortho position is expected to create steric hindrance, which would likely influence this angle, forcing a specific spatial arrangement to accommodate the bulky substituent.

The location of the chlorine atom on the phenyl ring creates distinct isomers with different spatial and electronic characteristics.

The meta-substituted isomer, 2-(3-Chlorophenyl)thiazolidine, places the chlorine atom at the third position of the phenyl ring. While detailed structural data for the base compound is limited, information is available for its carboxylic acid derivative, 2-(3-chlorophenyl)thiazolidine-4-carboxylic acid. sigmaaldrich.com This framework has the molecular formula C₁₀H₁₀ClNO₂S. sigmaaldrich.com With the chlorine atom in the meta position, the steric clash with the thiazolidine ring is less pronounced compared to the ortho-isomer, potentially allowing for a different preferred conformation and dihedral angle between the two ring systems.

The para-substituted isomer, 2-(4-Chlorophenyl)thiazolidine, has been structurally characterized, particularly in the form of 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid. nih.govmdpi.com Detailed X-ray diffraction studies on the related 2-(p-chlorophenyl)thiazolidine have shown that the thiazolidine ring adopts an envelope conformation. iucr.org In this conformation, the plane of the thiazolidine ring is nearly perpendicular to the phenyl ring, with a measured angle of 98.4(1)°. iucr.org The molecule has the chemical formula C₉H₁₀ClNS and a molecular weight of 199.71. iucr.org The addition of a carboxylic acid group at the 4-position, as in 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid, results in the molecular formula C₁₀H₁₀ClNO₂S. nih.gov

The table below summarizes the properties of the chlorophenyl-thiazolidine isomers and their derivatives discussed.

| Property | This compound | 2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid | 2-(4-Chlorophenyl)thiazolidine | 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid |

| CAS Number | 67189-26-8 nih.gov | 118721-55-4 | Not available | 34491-29-7 nih.gov |

| Molecular Formula | C₉H₁₀ClNS | C₁₀H₁₀ClNO₂S sigmaaldrich.com | C₉H₁₀ClNS iucr.org | C₁₀H₁₀ClNO₂S nih.gov |

| Molecular Weight | 199.71 | 243.71 g/mol sigmaaldrich.com | 199.71 g/mol iucr.org | 243.71 g/mol nih.gov |

| Key Structural Feature | Chlorine at ortho-position | Chlorine at meta-position; Carboxylic acid at C4 | Chlorine at para-position | Chlorine at para-position; Carboxylic acid at C4 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-chlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHLVQZFBQEBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986201 | |

| Record name | 2-(2-Chlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67189-26-8 | |

| Record name | Thiazolidine, 2-(o-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Chloro Phenyl Thiazolidine and Its Analogues

Established Synthetic Pathways for Thiazolidine (B150603) Core Structures

The construction of the thiazolidine ring is a well-established area of organic synthesis, with several reliable methods available to chemists.

Condensation Reactions Involving Aldehydes or Ketones and Thiol Precursors

A cornerstone of thiazolidine synthesis is the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a bifunctional thiol precursor, most commonly an aminothiol (B82208) like cysteine or cysteamine (B1669678). nih.govnih.gov This reaction typically proceeds via the formation of a thiazolidine ring through the nucleophilic attack of the thiol group on the carbonyl carbon, followed by an intramolecular cyclization involving the amino group.

One of the most widely used methods involves the reaction of an aldehyde with a cysteine derivative, such as cysteine methyl ester hydrochloride, often in the presence of a base like triethylamine (B128534). nih.gov The reaction is frequently carried out under reflux conditions to drive the reaction to completion.

Another common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2,4-thiazolidinedione (B21345). nih.govnih.gov This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate, and often performed in a solvent like acetic acid or toluene (B28343) under reflux. nih.govnih.gov

Targeted Synthesis of 2-(2-Chloro-phenyl)-thiazolidine Derivatives

The synthesis of specific this compound derivatives often requires multi-step procedures tailored to introduce the desired functionalities.

Multistep Synthetic Routes to 2-(2-Chloro-phenyl)-3-(3,3-diphenyl-propyl)-thiazolidin-4-one

The synthesis of complex thiazolidinone derivatives, such as 2-(2-Chloro-phenyl)-3-(3,3-diphenyl-propyl)-thiazolidin-4-one, typically involves a sequence of reactions. A common strategy is to first construct the thiazolidin-4-one core and then introduce the substituents at the 2 and 3 positions. For instance, a substituted 2-chloroquinoline-3-carbaldehyde (B1585622) can be reacted with an aniline (B41778) and thioglycolic acid in a one-pot synthesis to yield a 2,3-disubstituted-4-thiazolidinone. nih.gov

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of organic reactions. nih.govnih.gov By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. youtube.comyoutube.com This allows for the real-time assessment of the reaction's progress and helps in determining the optimal reaction time. nih.gov The spots on the TLC plate are typically visualized under UV light or by staining with an appropriate agent, such as iodine vapor. nih.govyoutube.com

Synthesis of 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid Adducts

The synthesis of 2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid and its adducts is of significant interest, particularly in the context of biomarker development. acs.orgnih.gov One route to this compound involves the reaction of 2-chlorobenzaldehyde (B119727) with cysteine. acs.orgnih.gov This reaction proceeds through the formation of a stable thiazolidine ring.

Recent research has shown that 2-chlorobenzalmalononitrile (CS gas) rapidly hydrolyzes to 2-chlorobenzaldehyde under physiological conditions. acs.orgnih.gov This reactive aldehyde can then swiftly react with endogenous cysteine to form the stable 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid adduct. acs.orgnih.gov This discovery has led to the proposal of this adduct as a novel biomarker for exposure to CS gas. acs.orgnih.gov The synthesis of various 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives has also been explored for their potential as tyrosinase inhibitors. nih.gov

Advanced Synthetic Strategies for Thiazolidine Derivatives

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify procedures. For the synthesis of thiazolidine derivatives, several advanced strategies have been developed, including one-pot procedures, microwave-assisted protocols, and the application of green chemistry principles.

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. nih.gov Multicomponent reactions (MCRs) are a particularly effective type of one-pot synthesis for generating molecular complexity in a single step. nih.govacs.org

Various thiazolidine derivatives have been successfully synthesized using one-pot methodologies. For instance, 2-iminothiazolidines can be prepared through a copper-catalyzed one-pot, four-component reaction of primary amines, ketones, terminal alkynes, and isothiocyanates. nih.govacs.org This approach avoids the need to isolate the intermediate propargylamine. nih.gov Another example is the three-component synthesis of 2-hydrazolyl-4-thiazolidinones from aldehydes, thiosemicarbazides, and maleic anhydride, which can be effectively assisted by microwave irradiation. nih.gov

A notable one-pot synthesis that yields a structure analogous to this compound is the preparation of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one. rroij.com This reaction proceeds via the condensation of 2-chloro-(substituted) quinoline-3-carbaldehyde, a substituted aniline, and thioglycolic acid, catalyzed by β-cyclodextrin-SO3H. rroij.com The process highlights the utility of one-pot procedures for constructing complex thiazolidinone systems.

Similarly, a range of 1,3-thiazolidin-4-ones can be synthesized through the one-pot condensation of arylaldehydes, thioglycolic acid, and anilines under solvent-free conditions, often facilitated by a recyclable catalyst. nih.gov

Table 1: Examples of One-Pot Syntheses for Thiazolidine Derivatives

| Product Type | Reactants | Catalyst/Conditions | Reference |

| 2-Iminothiazolidines | Primary amines, ketones, terminal alkynes, isothiocyanates | Copper catalyst | nih.govacs.org |

| 2-Hydrazolyl-4-thiazolidinones | Aldehydes, thiosemicarbazides, maleic anhydride | Microwave irradiation | nih.gov |

| 2-(Quinolinyl)-thiazolidin-4-ones | Chloroquinoline-carbaldehydes, anilines, thioglycolic acid | β-cyclodextrin-SO3H | rroij.com |

| 1,3-Thiazolidin-4-ones | Arylaldehydes, anilines, thioglycolic acid | Nano-FeNi3-IL, solvent-free | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netbenthamdirect.com

This technology has been successfully applied to the synthesis of various thiazolidine derivatives. For example, an efficient microwave-assisted protocol has been developed for the synthesis of new arylimino-thiazolylidene-2-thiazolidin-4-ones, achieving quantitative yields in minutes rather than hours. researchgate.net In this method, a mixture of a thiazolium salt and an aromatic amine is heated to 90°C in acetonitrile (B52724) under microwave irradiation for 8 to 12 minutes. researchgate.net

A significant application is the synthesis of 2-(4-Chlorophenyl)-3-(...)-thiazolidin-4-ones, which are close analogues of the subject compound. benthamdirect.com The cyclization reaction to form the thiazolidin-4-one ring was completed in just 15 minutes under microwave irradiation, a substantial improvement over the 12 hours required by conventional heating. benthamdirect.com The synthesis of 2-hydrazolyl-4-thiazolidinones via a three-component tandem reaction is also significantly enhanced by microwave heating, which provides better yields and faster conversions compared to thermal methods. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolidin-4-ones

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 12 hours | Moderate | benthamdirect.com |

| Microwave Irradiation | 15 minutes | Good to Excellent | benthamdirect.com |

| Conventional Heating (Tandem) | 24 hours | 40% | nih.gov |

| Microwave Irradiation (Tandem) | 6-12 minutes | 75% | nih.gov |

Application of Nano-Catalysis and Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly integrated into synthetic methodologies. In the context of thiazolidine synthesis, this often involves the use of nanocatalysts, green solvents, and solvent-free conditions. nih.govnih.gov

Nanocatalysts are particularly advantageous due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, and their potential for easy separation and recyclability. Magnetic nanoparticles (MNPs), such as Fe3O4, are frequently used as cores for catalysts because they can be easily recovered from the reaction mixture using an external magnet. nih.govtandfonline.comresearchgate.net

Several MNP-based catalysts have been developed for thiazolidinone synthesis. For example, nano-Fe3O4–cysteine has been used as an efficient catalyst for the one-pot synthesis of benzylidene-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-ones. tandfonline.com Another example is the use of a nano-Fe3O4@SiO2-supported ionic liquid (MNPs@SiO2-IL) for the one-pot condensation of arylaldehydes, thioglycolic acid, and anilines under solvent-free conditions. nih.gov The proposed mechanism suggests that the catalyst activates both the carbonyl and amine groups, facilitating the reaction. nih.gov

The use of ultrasonic irradiation in conjunction with nanocatalysts further exemplifies green synthetic approaches. The sonosynthesis of bis-thiazolidinones has been achieved using nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes as a catalyst, with ultrasound reducing reaction times and increasing yields. These methods often employ environmentally benign solvents like ethanol (B145695) or water, or are performed under solvent-free conditions, minimizing chemical waste. nih.govtandfonline.com

Chemical Reactivity and Transformation Pathways of the Thiazolidine Ring System

The thiazolidine ring possesses several reactive sites that allow for a variety of chemical transformations, including modifications at the nitrogen and sulfur atoms, and at the carbon atoms of the heterocyclic ring.

Alkylation and Acylation Reactions

The nitrogen atom of the thiazolidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are crucial for introducing diverse substituents and modifying the properties of the molecule.

Alkylation: N-alkylation of the thiazolidine ring is typically achieved by deprotonation with a suitable base, followed by nucleophilic substitution with an alkyl halide. researchgate.netnih.gov For N-alkylation of 2,4-thiazolidinediones, phase-transfer catalysis (PTC) conditions using potassium carbonate as a base in dimethylformamide have been employed. researchgate.net This method has been used to prepare N,N-symmetrically disubstituted 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-diones. researchgate.net

Acylation: N-acylation introduces an acyl group onto the thiazolidine nitrogen, forming an amide linkage. A detailed procedure has been reported for the N-acylation of 2-(pyridin-2-yl)thiazolidine, a structural analogue of this compound. nih.gov The process involves the initial preparation of a fatty acid chloride by reacting a fatty acid with thionyl chloride. This freshly prepared acid chloride is then added to a solution of the thiazolidine derivative and triethylamine under an inert atmosphere and cold conditions to yield the N-acylated product. nih.gov This reaction is a key step in the synthesis of quaternary N-acyl thiazolidines. nih.gov

Table 3: N-Acylation of 2-(pyridin-2-yl)thiazolidine

| Step | Reagents | Conditions | Purpose |

| 1 | Fatty acid, Thionyl chloride | DCM, 1 hour | Preparation of fatty acid chloride |

| 2 | 2-(pyridin-2-yl)thiazolidine, Triethylamine, Fatty acid chloride | Ice-cold, N2 atmosphere, 30 min | N-acylation of the thiazolidine ring |

Oxidation Processes

The sulfur atom in the thiazolidine ring is susceptible to oxidation, leading to the formation of sulfoxides (thiazolidine-1-oxides) and sulfones (thiazolidine-1,1-dioxides). researchgate.net The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Furthermore, the thiazolidine ring itself can be oxidized to the corresponding aromatic thiazole (B1198619). This dehydrogenation is a redox reaction that involves the removal of two electrons and two protons from the ring. researchgate.net A common reagent used for this transformation is manganese dioxide (MnO2). The oxidation is driven by the reduction of Mn(IV) to the more stable Mn(II) state. researchgate.net This process does not typically occur in a stepwise fashion. researchgate.net

In some cases, oxidation can occur at other positions of the ring system. For example, 3-(p-tolyl)rhodanine, which contains a thiazolidinone core with a thione group at the 2-position, can be oxidized to the corresponding 3-(p-tolyl)thiazolidine-2,4-dione using sodium tungstate (B81510) and hydrogen peroxide. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 2-(2-Chloro-phenyl)-thiazolidine and its derivatives by FTIR reveals characteristic absorption bands that confirm its structural integrity.

In studies of similar thiazolidinone derivatives, the stretching vibration for the C=O group of the lactam ring is a prominent feature, typically appearing in the range of 1701-1708 cm⁻¹. nih.gov For some specific 5-(substituted aromatic aldehyde)-2,4-thiazolidinedione derivatives, this C=O stretch is observed around 1658 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are generally observed in the region of 3100-3000 cm⁻¹. medcraveonline.com Additionally, the presence of the C-N bond in the thiazolidine (B150603) ring can be confirmed by its characteristic stretching frequency, often found around 1265 cm⁻¹. nih.gov

Interactive Data Table: FTIR Spectral Data of Related Thiazolidinone Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source |

| C=O (Lactam) | Stretching | 1701-1708 | nih.gov |

| C=O | Stretching | 1658 | nih.gov |

| Aromatic C-H | Stretching | 3100-3000 | medcraveonline.com |

| C-N | Stretching | 1265 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, their connectivity, and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectra of thiazolidinone derivatives, the protons of the thiazolidine ring exhibit characteristic signals. The methylene (B1212753) protons (S-CH₂) often appear as two doublets, indicating they are diastereotopic, while the methine proton (C-H) of the heterocyclic ring typically shows a single signal in the range of δ 6-6.7 ppm. nist.gov For a series of 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones, the methine proton at the C2 position was observed as a broad singlet around δ 6.10 ppm. Current time information in Monterrey, MX. The protons of the aromatic ring typically appear as a multiplet in the downfield region of the spectrum. Current time information in Monterrey, MX.

Interactive Data Table: ¹H NMR Chemical Shifts of Related Thiazolidine Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Source |

| C-H (thiazolidine ring) | 6.0-6.7 | Singlet | nist.gov |

| C2-H | ~6.10 | Broad Singlet | Current time information in Monterrey, MX. |

| Aromatic-H | 7.15-7.29 | Multiplet | Current time information in Monterrey, MX. |

| S-CH₂ | Not Specified | Doublet of Doublets | Current time information in Monterrey, MX. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one, the carbon of the carbonyl group (C4) resonates at approximately δ 170.54 ppm. The C2 carbon of the thiazolidine ring appears around δ 64.56 ppm, and the C5 methylene carbon is observed at about δ 33.14 ppm. Current time information in Monterrey, MX. The aromatic carbons can be seen in the range of δ 125-138 ppm. Current time information in Monterrey, MX.

Interactive Data Table: ¹³C NMR Chemical Shifts of a Related Thiazolidin-4-one

| Carbon | Chemical Shift (δ, ppm) | Source |

| C4 (C=O) | 170.54 | Current time information in Monterrey, MX. |

| C2 | 64.56 | Current time information in Monterrey, MX. |

| C5 (CH₂) | 33.14 | Current time information in Monterrey, MX. |

| Aromatic Carbons | 125.32-137.88 | Current time information in Monterrey, MX. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In the mass spectrum of 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one, the molecular ion peak (M+) was observed at an m/z corresponding to its molecular weight. Current time information in Monterrey, MX. The fragmentation of thiazolidine derivatives can be complex, often involving the cleavage of the thiazolidine ring and loss of substituents. guidechem.comnist.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectrophotometry

Ultraviolet-Visible (UV-Vis) absorption spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. For a complex thiazolidin-4-one derivative, absorption peaks have been observed at 348 nm and 406 nm. medcraveonline.com The UV/Visible spectrum for the related compound 2,4-thiazolidinedione (B21345) is also available for reference. The position and intensity of these absorption bands are dependent on the specific electronic structure of the molecule.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

A comprehensive search for single-crystal X-ray diffraction studies on this compound did not yield any specific results. This analysis is crucial for the definitive determination of a molecule's three-dimensional structure. Without a crystallographic information file (CIF), it is not possible to provide experimentally verified data for the following subsections.

Determination of Space Group and Unit Cell Parameters

Experimental data regarding the space group and unit cell parameters (a, b, c, α, β, γ) for this compound are not present in the surveyed literature. This information is fundamental to describing the crystal lattice and symmetry.

Analysis of Bond Distances and Bond Angles

Precise, experimentally determined bond lengths and angles for this compound are unavailable. This data, typically obtained from SCXRD, is essential for a detailed understanding of the molecule's covalent geometry.

Conformational Analysis of the Thiazolidine Ring (Puckered vs. Planar)

While thiazolidine rings commonly adopt a puckered, often envelope or twisted, conformation to relieve ring strain, the specific conformation for this compound has not been experimentally determined. For comparison, the related compound 2-(p-chlorophenyl)thiazolidine exhibits an envelope conformation. iucr.org However, the positional change of the chloro substituent from para to ortho could influence the ring's puckering due to steric and electronic effects, making a direct extrapolation speculative.

Ortep View Representations

An Oak Ridge Thermal-Ellipsoid Plot (ORTEP) is a graphical representation of a molecule's crystal structure showing thermal ellipsoids of atoms. As no single-crystal X-ray structure has been published for this compound, no ORTEP view is available.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. This analysis requires crystallographic data as a starting point. Since the crystal structure for this compound has not been determined, a Hirshfeld surface analysis has not been performed or reported. Studies on analogous compounds show that typical interactions in such crystals include H⋯H, C⋯H, and Cl⋯H contacts, but specific percentages and visualizations for the target compound are not available. nih.govkayseri.edu.trresearchgate.net

Identification of C-H…O Interactions

There is no specific data available in the searched literature regarding the presence or geometry of C-H···O interactions for this compound.

Elucidation of π-π Stacking Interactions

Detailed analysis of π-π stacking interactions for this compound has not been reported in the available scientific literature.

Characterization of C-H…π Interactions

Information regarding the characterization of C-H···π interactions within the crystal structure of this compound is not available.

Investigation of Halogen-π (C-Cl…π) Interactions

No studies investigating the potential for C-Cl···π halogen bonding in this compound were found in the literature search.

Contribution of Interactions to Molecular Packing Stability

A quantitative or qualitative assessment of how non-covalent interactions contribute to the molecular packing stability of this compound cannot be conducted without the relevant crystallographic data.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 2-aryl-thiazolidine derivatives, including 2-(2-Chloro-phenyl)-thiazolidine, DFT calculations provide valuable insights into their molecular geometry, stability, and reactivity. These computational studies are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves minimizing the total energy of the molecule with respect to its atomic coordinates. For thiazolidine (B150603) derivatives, these calculations have confirmed the puckered envelope or flattened-boat conformations of the five-membered thiazolidine ring. nih.gov For instance, in a related dihydrobenzothiazine system, a puckering analysis revealed a flattened-boat conformation. nih.gov

The geometric parameters, including bond lengths, bond angles, and torsion angles, obtained from DFT calculations are generally in good agreement with experimental data from techniques like X-ray crystallography. nih.govmdpi.com For example, in a study of a quinazolin-4(3H)-one derivative, the optimized geometry was obtained using the RFO step and a 6-311G(d,p) basis set. mdpi.com

Thiazolidine derivatives can exist in different tautomeric forms, such as the ring and chain forms. rsc.org The equilibrium between these forms can be influenced by factors like the solvent and the nature of substituents. Computational studies, often using DFT methods, can predict the relative stabilities of these tautomers. For instance, in many cases, the ring form of thiazolidines is found to be the predominant species in the equilibrium mixture. rsc.org

Furthermore, in substituted thiazolidinones, amine-imine tautomerism is a significant phenomenon. Structural studies have shown that some derivatives exist in the crystal structure as the tautomer with a carbonyl-imine group within the five-membered ring and an exocyclic amine nitrogen, rather than the previously assumed tautomer with a secondary amide group and an exocyclic imine nitrogen. nih.gov The thioacetamide (B46855) form of some products has been supported by DFT–NMR analysis, where the calculated 13C chemical shifts for the NHC=S form showed a strong correlation with experimental data. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity. nih.gov For a dihydrobenzothiazine derivative, the HOMO and LUMO were localized on the entire ring system, with a calculated energy gap of approximately 3.42 eV. nih.gov In another study on a pyridazin-3(2H)-one derivative, FMO analysis also revealed a low energy gap, suggesting chemical reactivity. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Dihydrobenzothiazine Derivative nih.gov

| Parameter | Energy (eV) |

| EHOMO | -5.44 |

| ELUMO | -2.02 |

| Energy Gap (ΔE) | 3.42 |

This table presents the HOMO and LUMO energies and the resulting energy gap for a related dihydrobenzothiazine derivative, calculated at the B3LYP/6–311 G(d,p) level. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity of the molecule to accept electrons, which can be indicative of its potential biological activity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. biointerfaceresearch.com The MEP surface displays regions of positive, negative, and neutral electrostatic potential, typically color-coded for easy interpretation. biointerfaceresearch.com The color scale generally ranges from red (most negative potential) to blue (most positive potential). biointerfaceresearch.com

These maps are useful for identifying sites susceptible to electrophilic and nucleophilic attacks, as well as for understanding hydrogen bonding interactions. biointerfaceresearch.com For example, in a study of a sulfonamide compound, the MEP map was used to identify the electronic density and understand sites for electrophilic and nucleophilic reactions. biointerfaceresearch.com In another case, the MEP of a pyridazinone derivative suggested that the nitrogen atom sites are electronegative. mdpi.com

Computational methods can be used to predict the proton affinity and basicity of different active sites within a molecule. This information is crucial for understanding reaction mechanisms that involve proton transfer. For instance, in the protonation of formaldehyde, Frontier Molecular Orbital theory can be used to predict that the protonation will occur at the oxygen atom, which is the site of the highest occupied molecular orbital. youtube.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is crucial for understanding molecular stability.

Table 1: Key NBO Interaction in a Related Chlorophenyl Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| n(LPCl 35) | π*(C27-C31) | 954.54 |

Data derived from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

Vibrational Analysis and Spectral Band Prediction

Vibrational analysis, often performed alongside quantum chemical calculations, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and modes, researchers can assign specific spectral bands to the motions of atoms and functional groups, confirming the molecular structure.

For a related compound, Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one, theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were compared with experimental X-ray diffraction data. researchgate.net The results showed good agreement between the calculated and observed molecular geometries. researchgate.net Studies on other thiazole (B1198619) derivatives provide assignments for key vibrational modes. scialert.net For instance, C-S stretching modes in a thiazole ring are typically observed around 712-718 cm⁻¹ in IR and Raman spectra. scialert.net The CH₂ group vibrations are also well-characterized, with antisymmetric and symmetric stretching appearing in the 2800-3000 cm⁻¹ range, scissoring vibrations around 1460 cm⁻¹, and wagging/twisting modes between 1180-1390 cm⁻¹. scialert.net

Table 2: Predicted Vibrational Modes for Thiazolidine-Related Functional Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| CH₂ Antisymmetric Stretching | 2900-3000 |

| CH₂ Symmetric Stretching | 2800-2900 |

| CH₂ Scissoring | ~1460 |

| CH₂ Wagging & Twisting | 1180-1390 |

| C-S Stretching (Thiazole Ring) | 712-718 |

Data based on general vibrational studies of thiazole and related heterocyclic compounds. scialert.net

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov It is an essential tool in drug design for identifying potential binding modes and estimating the strength of the interaction. nih.govmdpi.com

Docking studies on various thiazolidine derivatives have successfully predicted their binding conformations within the active sites of therapeutically relevant proteins like Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.comnih.gov For example, docking of thiazolidine-2,4-dione derivatives into the PPARγ active site revealed that the thiazolidinedione ring often forms crucial hydrogen bonds with key residues. nih.gov Similarly, the N-methylpicolinamide group of the VEGFR-2 inhibitor Sorafenib was shown to occupy a specific pocket, guiding the design of new thiazolidine-based inhibitors. nih.gov These simulations help identify the key structural features of the ligand that are essential for effective binding. nih.govnih.gov

The binding free energy (ΔG) is a measure of the binding affinity between a ligand and its protein target; more negative values indicate a stronger and more stable interaction. nih.gov Molecular docking programs calculate this value, often reported in kcal/mol, to rank potential drug candidates. nih.govnih.gov For a series of novel thiazolidine-2,4-dione derivatives designed as PPAR-γ modulators, the calculated free energy of binding ranged from −5.021 to −8.558 kcal/mol, indicating strong interactions with the binding pocket. nih.gov In another study involving VEGFR-2 inhibitors, thiazole derivatives showed binding energy values between -7.723 to -9.900 kcal/mol, comparable to the approved drug Sorafenib. mdpi.com

Table 3: Example Binding Energies of Thiazolidine Derivatives

| Compound Class | Target Protein | Binding Energy Range (kcal/mol) |

|---|---|---|

| Thiazolidine-2,4-dione Derivatives | PPAR-γ | -5.021 to -8.558 |

| Coumarin-Thiazole Derivatives | VEGFR-2 | -7.723 to -9.900 |

Data sourced from molecular docking studies on thiazolidine analogues. nih.govmdpi.com

A critical outcome of molecular docking is the identification of specific amino acid residues in the receptor's binding pocket that interact with the ligand. nih.gov For thiazolidine-2,4-diones targeting PPARγ, key interactions have been identified with residues such as Serine289, Cysteine285, Isoleucine281, and Histidine449. nih.gov In the case of VEGFR-2, residues like Cysteine919, Glutamate885, and Aspartate1046 are crucial for binding inhibitors. mdpi.comnih.gov These interactions often involve hydrogen bonds, hydrophobic contacts, and π-stacking, which anchor the ligand in the active site. mdpi.comnih.gov

Table 4: Key Interacting Residues for Thiazolidine Derivatives with Protein Targets

| Protein Target | Interacting Amino Acid Residues |

|---|---|

| PPAR-γ | Ser289, Cys285, Arg288, Ile281, Phe363, His449 |

| VEGFR-2 | Cys919, Glu885, Asp1046, Lys868 |

Data compiled from docking studies on various thiazolidine derivatives. mdpi.comnih.gov

The Protein-Ligand Interaction Profiler (PLIP) is a web-based tool used for the automated detection and visualization of non-covalent interactions between proteins and ligands in 3D structures. nih.gov PLIP identifies and characterizes seven types of interactions: hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, water bridges, and halogen bonds. nih.gov The tool takes a protein-ligand complex, often from docking results or the Protein Data Bank (PDB), as input and generates detailed 2D diagrams and parsable files outlining all the interactions at an atomic level. nih.govresearchgate.net This analysis is invaluable for understanding the specific forces that govern molecular recognition and for comparing the binding patterns of different ligands, which aids in inhibitor design and the evaluation of docking results. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. For drug discovery, MD simulations provide a dynamic view of how a ligand, such as a thiazolidine derivative, interacts with its receptor protein, revealing details about the stability of the complex and the key forces driving the interaction.

Investigation of Kinetic and Structural Characteristics of Ligand-Receptor Complexes

MD simulations have been effectively used to explore the structural and kinetic properties of various thiazolidinone derivatives when bound to biological targets. For instance, studies on 2,4-thiazolidinedione (B21345) derivatives have used MD simulations to understand their mechanism for disrupting the aggregation of proteins like tau, which is implicated in Alzheimer's disease. nih.gov These simulations show that the compounds can induce significant conformational changes in the target protein, often reducing the formation of ordered structures like β-sheets. nih.gov

Key analyses in these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, providing insight into the stability of the protein and the ligand-receptor complex. A stable RMSD value over the course of the simulation suggests a stable binding.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the more flexible regions of the protein by measuring the fluctuation of individual amino acid residues.

Interaction Energy: Calculations like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are employed to estimate the binding free energy of the ligand-receptor complex. These calculations reveal the energetic contributions of different interaction types.

Studies on related compounds show that the binding of thiazolidine derivatives is often driven by a combination of forces. Hydrophobic interactions are frequently identified as a primary driving force for binding. nih.gov Additionally, specific hydrogen bonds between the thiazolidine core or its substituents and key amino acid residues (like glutamine or tyrosine) in the receptor's binding site are crucial for stabilizing the complex. nih.gov In the case of a 2,4-thiazolidinedione derivative disrupting a tau protein fragment, π-π stacking interactions involving aromatic residues were also found to be beneficial for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a field of computational modeling that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. psu.edu For scaffolds like thiazolidine, which are known to exhibit a wide range of biological effects, QSAR is an invaluable tool for optimizing therapeutic potential. psu.eduresearchgate.net

Predictive Modeling for Biological Activity

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their experimentally measured biological activities. These descriptors can quantify various aspects of a molecule, including its steric, electronic, and hydrophobic properties.

For thiazolidin-4-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These studies generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

CoMFA models typically evaluate the contribution of steric (shape) and electrostatic (charge) fields. mdpi.com

CoMSIA models can include additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. mdpi.com

A QSAR study on thiazolidin-4-one derivatives as S1P1 receptor agonists, for example, found that electrostatic, steric, hydrophobic, and hydrogen-bond donor properties were all significant in determining the compounds' potency. mdpi.com The resulting models demonstrated high predictive power, confirmed through rigorous internal and external validation methods. mdpi.com The statistical quality of a QSAR model is often assessed by several parameters:

r² (Coefficient of Determination): Indicates how well the model fits the data of the training set.

q² or Q² (Cross-validated r²): Measures the internal predictive ability of the model.

r²_pred (Predictive r²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation.

A robust QSAR model for anti-tubercular thiazolidine-4-ones identified that descriptors related to polarizability, electronegativity, surface area, and the presence of halogen atoms were positively correlated with activity. nih.gov This highlights how a chloro-substituent, as in this compound, could be a critical feature influencing biological effect, a hypothesis that can be systematically explored and validated through QSAR.

Mentioned Compounds

In Vitro Biological Activity Screening and Mechanistic Elucidation of 2 2 Chloro Phenyl Thiazolidine Derivatives

Antimicrobial Activity Investigations (In Vitro)

Derivatives of 2-(2-chloro-phenyl)-thiazolidine have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The presence of a chloro group on the phenyl ring attached to the thiazolidine (B150603) moiety has been noted for contributing to significant antibacterial activity. nih.govnanobioletters.com

For instance, a series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives, including a 2-(2-chlorophenyl) substituted compound, exhibited notable inhibitory activity against various bacterial strains. nih.gov Specifically, compounds with halogen substitutions on the phenyl ring showed substantial activity. nih.gov

Another study on thiazolidine-2,4-dione derivatives revealed that the presence of an electron-withdrawing group on the benzylidene portion can enhance antibacterial activity. ijcrt.org One such derivative, 5-(o-chloro benzylidene)-3-phenyl sulphonyl thiazolidine 2,4-dione, displayed a significant zone of inhibition (28mm) against Staphylococcus aureus, although it showed no activity against Escherichia coli. ijcrt.org In contrast, some thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were found to be inactive against the tested Gram-negative bacteria up to a concentration of 1000 mg/L, but several compounds showed good activity against Gram-positive strains. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Compound Name | Test Organism | Activity | Reference |

| 2-(2-Chlorophenyl)-3-[(4-methylphenyl) sulfonyl]-1,3-thiazolidin-4-one | Gram-positive and Gram-negative bacteria | Significant inhibitory activity | nih.gov |

| 5-(o-chloro benzylidene)-3-phenyl sulphonyl thiazolidine 2,4-dione | Staphylococcus aureus | 28mm zone of inhibition | ijcrt.org |

| 5-(o-chloro benzylidene)-3-phenyl sulphonyl thiazolidine 2,4-dione | Escherichia coli | No zone of inhibition | ijcrt.org |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-negative bacteria | No inhibitory effect up to 1000 mg/L | nih.gov |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive bacteria | Good to limited activity | nih.gov |

The antifungal activity of this compound derivatives has been investigated against several fungal species, including Aspergillus niger and Candida albicans. nanobioletters.comresearchgate.netscholarsresearchlibrary.com The introduction of different groups to the thiazolidinone ring has been shown to influence their antifungal efficacy. researchgate.net

In one study, chloro-substituted thiazolidin-4-one compounds exhibited significant growth inhibition against tested fungal strains. nanobioletters.com Another research effort focusing on 2-(p-substituted benzylidene)-3-(5-alkyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-ones found that derivatives containing a chloro group showed moderate activity against Aspergillus niger. scholarsresearchlibrary.com

A series of 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs were tested for in vitro antifungal activity. nih.govresearchgate.net A 2,4-dichloro derivative demonstrated high activity against Aspergillus fumigatus. nih.gov Furthermore, some hydrazine-based compounds, which can be related to thiazolidine precursors, have shown fungicidal activity against Candida albicans. nih.gov

The table below presents the antifungal activity of specific derivatives.

| Compound Class/Derivative | Test Organism | Activity | Reference |

| Chloro-substituted thiazolidin-4-one compounds | Fungal strains | Significant growth inhibition | nanobioletters.com |

| 2-(p-chloro benzylidene)-3-(5-alkyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-ones | Aspergillus niger | Moderate activity | scholarsresearchlibrary.com |

| 2,4-dichloro derivative of 5-arylidene-2,4-thiazolidinedione | Aspergillus fumigatus | High activity (MIC = 2 mg/L) | nih.gov |

Anti-inflammatory Activity Assessments (In Vitro)

Thiazolidine derivatives are recognized for their potential anti-inflammatory properties. nih.govnih.gove3s-conferences.org In vitro studies have been conducted to evaluate this activity, often targeting enzymes involved in the inflammatory cascade.

A series of 2-(4-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazoles were synthesized and evaluated for their anti-inflammatory potential. connectjournals.com While specific in vitro assay details for this exact derivative are part of a broader study, the thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole scaffold is a known anti-inflammatory agent. connectjournals.com

Another study focused on novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, which were screened for their in vitro anti-inflammatory activity. nih.gov The research indicated that these derivatives possess anti-inflammatory potential, although detailed mechanistic data for the 2-chlorophenyl variant was not the primary focus.

Anticancer and Antiproliferative Activity Evaluation (In Vitro)

The anticancer potential of thiazolidine derivatives, including those with a 2-(2-chloro-phenyl) moiety, is a significant area of research. nih.govnih.gove3s-conferences.org These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms. nih.govnih.gov

Research has focused on the ability of these derivatives to inhibit specific molecular targets crucial for cancer progression.

VEGFR-2 Inhibition: Thiazolidine-2,4-diones (TZDs) are known to inhibit tumor angiogenesis by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov A novel series of thiazolidine-2,4-dione derivatives were designed and synthesized as potential VEGFR-2 inhibitors. One compound in this series demonstrated high anti-VEGFR-2 efficacy with an IC50 value of 0.079 µM. nih.gov This compound also showed significant antiproliferative activity against HepG2 and MCF-7 cancer cell lines. nih.gov

AURKA and CDK1/cyclin B Inhibition: The cell cycle is a key target for anticancer therapies. Studies have shown a link between Aurora-A kinase (AURKA) and Cyclin-dependent kinase 2 (Cdk2), a close relative of CDK1. nih.gov Molecular inhibition of Cdk2 activity has been demonstrated to suppress Aurora-A centrosomal localization, which is crucial for cell division. nih.gov While not directly studying this compound, this highlights a potential mechanism for related compounds.

The following table summarizes the target-specific inhibitory activity of relevant thiazolidine derivatives.

| Compound Class/Derivative | Target | IC50 | Cell Lines | Reference |

| Thiazolidine-2,4-dione derivative (Compound 22) | VEGFR-2 | 0.079 µM | - | nih.gov |

| Thiazolidine-2,4-dione derivative (Compound 22) | Proliferation | 2.04 ± 0.06 µM | HepG2 | nih.gov |

| Thiazolidine-2,4-dione derivative (Compound 22) | Proliferation | 1.21 ± 0.04 µM | MCF-7 | nih.gov |

The anticancer effects of this compound derivatives are mediated by various cellular mechanisms, primarily the induction of apoptosis and cell cycle arrest. nih.gov

One study on new thiazolidine-2,4-diones showed that a promising derivative induced high antiproliferative activity against human lung, breast, and liver cancer cells. nih.gov The mechanism was attributed to the induction of apoptosis and cell cycle arrest. nih.gov

In another investigation, a specific thiazolidine-2,4-dione derivative was found to increase the total apoptotic rate of MCF-7 cancer cell lines and cause cell cycle arrest at the S phase. nih.gov Furthermore, some synthesized thiazolidin-4-one derivatives were evaluated for their cytotoxic activity against the colon cancer (Caco-2) cell line and were found to reduce Caspase-3 and p53 gene expression, indicating a potential antineoplastic effect. tandfonline.com

Mechanisms of Action at the Cellular Level (In Vitro)

Apoptosis Induction (e.g., BAX/Bcl-2 modulation, Caspase activation)

The induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer therapies. Thiazolidine derivatives have been investigated for their ability to trigger this process in cancer cells through various signaling pathways. A key area of focus is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like BAX. The ratio of BAX to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis; a higher ratio sensitizes cells to apoptotic signals. nih.gov

Studies on related compounds have shown that they can increase the BAX/Bcl-2 ratio by enhancing the expression of BAX, which points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov The upregulation of BAX can lead to its translocation from the cytosol to the mitochondria, triggering the release of pro-apoptotic factors like cytochrome c. nih.gov This release is essential for the activation of caspases, a family of proteases that execute the final phases of apoptosis. nih.gov Specifically, the activation of initiator caspases leads to a cascade that activates executioner caspases, such as caspase-3 and caspase-7, resulting in the characteristic morphological changes of apoptosis, including cell blebbing, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, anti-proliferative drugs often function by halting the cell cycle at specific checkpoints, thereby preventing cancer cell replication. nih.gov Thiazolidine-2,4-dione derivatives have been shown to possess this ability. nih.gov

Table 1: Effect of Compound 22 on Cell Cycle Distribution in MCF-7 Cells

| Cell Cycle Phase | Control Group (%) | Treated Group (Compound 22) (%) |

| G0-G1 | 59.04 | 52.39 |

| S | 24.61 | 33.84 |

| G2/M | 16.35 | 13.77 |

| Data sourced from a study on thiazolidine-2,4-dione derivatives, demonstrating a significant shift to the S phase upon treatment. nih.gov |

Production of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive chemical molecules and free radicals, such as hydrogen peroxide (H₂O₂), that are generated during normal metabolism. While ROS play roles in cell signaling, excessive levels lead to oxidative stress, which can damage cellular components and trigger apoptosis. mdpi.com Some therapeutic strategies aim to increase ROS production within cancer cells to induce cell death.

Thiazolidinediones (TZDs) have been shown to induce mitochondrial oxidation. mdpi.com This process can lead to an increase in electron transport, which, if not balanced, can result in the excessive production of ROS and decreased ATP synthesis. mdpi.com The oxidation of thiols, a chemical group present in some thiazolidine structures, catalyzed by certain biological molecules can also be accompanied by the formation of ROS, including hydrogen peroxide. mdpi.com In studies using the DCFH-DA assay to detect intracellular ROS, certain derivatives have been observed to increase ROS levels in a dose-dependent manner in HepG2 cells. researchgate.net This elevated oxidative stress is a potential mechanism contributing to their cytotoxic effects. mdpi.comresearchgate.net

Mitochondrial Membrane Potential (MMP) Reduction

Mitochondria are crucial for cellular energy production and are central to the intrinsic apoptotic pathway. nih.gov The mitochondrial membrane potential (MMP or ΔΨm) is a key indicator of mitochondrial health. nih.gov A reduction or collapse of the MMP is considered a landmark event in the early stages of apoptosis, often occurring before nuclear signs of apoptosis are visible. nih.gov

Thiazolidinedione derivatives have been demonstrated to induce MMP depolarization in cancer cells. nih.gov This effect can be visualized and quantified using fluorescent dyes like JC-1, which exhibits different fluorescent properties based on the MMP state. In healthy mitochondria with a high MMP, JC-1 forms aggregates that produce red fluorescence. When the MMP is low, JC-1 exists as monomers and produces green fluorescence. nih.gov Studies on a thiazolidinedione-conjugated lupeol (B1675499) derivative, compound 12i, showed that increasing concentrations led to a significant decrease in red fluorescence and an increase in green fluorescence in HepG2 cells. nih.gov This shift indicates a dose-dependent reduction in MMP, which is a strong indicator of mitochondria-mediated apoptosis. nih.gov The monomer rate of JC-1 was observed to increase from 1.95% in the control group to 35.8% in the group treated with the highest concentration of the compound. nih.gov

Antidiabetic Potential (In Vitro)

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in regulating glucose and lipid metabolism, adipogenesis, and insulin (B600854) sensitivity. nih.gov Thiazolidinediones (TZDs) are a well-established class of oral antidiabetic drugs that function as agonists for PPARγ. nih.gov Upon activation by a TZD derivative, PPARγ modulates the expression of genes involved in insulin signaling pathways, which can lead to improved glucose uptake and storage in tissues like adipose tissue and skeletal muscle. nih.gov

The therapeutic action of these compounds is rooted in their ability to bind to and activate PPARγ, thereby enhancing insulin sensitivity. nih.gov However, research has also focused on developing new derivatives that maintain these pharmacological benefits while potentially overcoming adverse effects associated with older drugs in this class. nih.govnih.gov For instance, troglitazone, an early TZD, was effective but was withdrawn from the market due to associations with liver damage, an effect believed to be independent of its PPARγ binding. nih.govresearchgate.net The ongoing development of novel thiazolidinedione derivatives aims to create potent PPARγ modulators for managing diabetes. nih.gov

Alpha-Amylase Enzyme Inhibition

A key strategy for managing postprandial hyperglycemia (the spike in blood sugar after a meal) in type 2 diabetes is to slow the digestion and absorption of carbohydrates. nih.govnih.gov This is achieved by inhibiting enzymes such as α-amylase, which is responsible for breaking down complex starches into simpler sugars in the digestive tract. nih.govnih.gov

Thiazolidinone-based compounds have been extensively synthesized and evaluated for their potential as α-amylase inhibitors. nih.govnih.gov In vitro studies have identified several derivatives that exhibit potent inhibitory activity, in some cases surpassing that of acarbose, a standard drug used for this purpose. nih.gov The inhibitory capacity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency. Various studies have reported a wide range of IC₅₀ values for different thiazolidinone derivatives, highlighting the influence of specific structural modifications on their inhibitory effectiveness. nih.govnih.gov

Table 2: In Vitro α-Amylase Inhibitory Activity of Selected Thiazolidinone Derivatives

| Compound/Drug | IC₅₀ (μM) | Source |

| Acarbose (Standard) | 10.20 | nih.gov |

| Derivative 4 | 1.80 | nih.gov |

| Derivative 5 | 1.50 | nih.gov |

| Derivative 9F | 17.10 | nih.gov |

| Derivative 9G | 9.20 | nih.gov |

| Data compiled from various in vitro studies showing the potent α-amylase inhibitory activity of thiazolidinone derivatives compared to the standard drug, acarbose. |

Antioxidant Activity Studies (In Vitro)

The in vitro antioxidant potential of thiazolidine derivatives has been a subject of significant research interest. The core thiazolidine structure and its various substitutions are explored for their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of these compounds is typically evaluated through a variety of assays that measure different aspects of antioxidant action, such as radical scavenging and metal ion chelation.

Research into phenolic derivatives of thiazolidine-2,4-dione has demonstrated that these compounds can act as potent antiradical agents and electron donors. nih.gov The antioxidant activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. For instance, in a study of thiadiazole substituted thiazolidin-4-ones, a derivative, 2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one, was among the compounds synthesized and evaluated for its biological activities. researchgate.net While the primary focus of that particular study was on anticancer activity, the antioxidant potential of the broader class of compounds was also investigated. researchgate.net

Another study on thiadiazole-substituted thiazolidin-4-ones reported the antioxidant activity of several derivatives using the DPPH assay. Among the tested compounds, 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one showed notable antioxidant activity. scispace.com The varying substitutions on the phenyl ring and the thiazolidine core play a crucial role in modulating the antioxidant capacity.

The following table summarizes the in vitro antioxidant activity of selected thiazolidine derivatives from various studies.

| Compound/Derivative | Assay | Activity/IC50 (µM) | Reference |

| 2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | Anticancer (MCF-7) | 60.71 | researchgate.net |

| 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | DPPH | 161.93 | scispace.com |

| Phenolic thiazolidine-2,4-dione derivatives (general) | DPPH, ABTS | Potent antiradical activity | nih.gov |

Note: The data presented is for derivatives of the core thiazolidine structure and not exclusively for this compound.

Investigation of Other Biological Activities (In Vitro)

Beyond antioxidant effects, derivatives of this compound have been screened for a range of other in vitro biological activities, including antiviral, urease inhibitory, and neuroprotective effects.

The potential of thiazolidine derivatives as antiviral agents has been explored against various viruses, including the Human Immunodeficiency Virus (HIV). A study focused on the synthesis and anti-HIV activity of new thiazolidin-4-one derivatives possessing hydrophilic groups reported that some compounds could effectively inhibit HIV reverse transcriptase (RT) activity. sioc-journal.cn For example, compounds 8a and 9a in the study, which had an ethyl group at the 5-position on the N-3 pyrimidine (B1678525) ring, showed IC50 values of 3.02 and 3.06 µmol·L-1, respectively. sioc-journal.cn

In another investigation, a series of 4-thiazolidinone (B1220212) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety were synthesized and evaluated for their antiviral activity against a panel of DNA and RNA viruses. jrespharm.com While some compounds demonstrated moderate activity against viruses like the vesicular stomatitis virus (VSV) and respiratory syncytial virus (RSV), none of the synthesized compounds were found to be active against HIV-1 or -2. jrespharm.com Specifically, a derivative with a 4-chlorophenyl group, 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone, showed modest activity against influenza A virus strains. jrespharm.com

Furthermore, research on thiazolides, a class of drugs that includes nitazoxanide (B1678950) and its active metabolite tizoxanide, has shown that these compounds can reduce HIV replication in vitro. unimi.it Tizoxanide (TIZ) and another metabolite, RM-4848, significantly inhibited HIV-1 replication in peripheral blood mononuclear cells (PBMCs), with inhibition rates of 87.8% and 96.5%, respectively, at a concentration of 10 µg/mL. unimi.it

The table below presents findings from studies on the anti-HIV and antiviral activities of thiazolidine derivatives.

| Compound/Derivative Class | Virus | Activity/EC50/IC50 | Reference |

| Thiazolidin-4-one derivatives with hydrophilic groups | HIV-RT | IC50 = 3.02 and 3.06 µmol·L-1 for compounds 8a and 9a | sioc-journal.cn |

| 4-Thiazolidinones with imidazo[2,1-b]thiazole moiety | HIV-1 and -2 | Inactive | jrespharm.com |

| 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone | Influenza A virus | Modest activity | jrespharm.com |

| Tizoxanide (TIZ) | HIV-1 | 87.8% inhibition at 10 µg/mL | unimi.it |

| RM-4848 | HIV-1 | 96.5% inhibition at 10 µg/mL | unimi.it |

| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives | Wild-type HIV-1 | EC50 ranging from >7 to <100 µg/ml | nih.gov |

Note: The data is for a range of thiazolidine derivatives, highlighting the diverse antiviral potential within this class of compounds.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Several studies have investigated the urease inhibitory potential of various heterocyclic compounds, including thiazolidinone analogs.

In one study, a series of 4-thiazolidinone analogs were synthesized and evaluated for their urease inhibitory activity. nih.gov All twenty synthesized analogs showed varying degrees of urease inhibition, with IC50 values ranging from 1.73 to 69.65 µM, compared to the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). nih.gov Notably, eight of these derivatives displayed outstanding urease inhibitory potential, surpassing that of the standard. nih.gov

Another study focused on benzofuran-bearing thiazolidinone scaffolds and reported excellent inhibitory potential against urease, with IC50 values ranging from 1.2 ± 0.01 to 23.50 ± 0.70 µM. nih.gov The structure-activity relationship analysis highlighted the importance of the substitution pattern on the phenyl ring for inhibitory activity. nih.gov

The following table summarizes the urease inhibitory activity of selected thiazolidinone derivatives.

| Compound/Derivative Class | Urease Inhibitory Activity (IC50) | Standard (Thiourea) IC50 | Reference |

| 4-Thiazolidinone analogs (1-20) | 1.73 - 69.65 µM | 21.25 ± 0.15 µM | nih.gov |

| Benzofuran bearing thiazolidinone scaffolds (1-14) | 1.2 ± 0.01 - 23.50 ± 0.70 µM | 21.40 ± 0.21 µM | nih.gov |

Note: The data represents the activity of various thiazolidinone derivatives, indicating the potential of this scaffold for urease inhibition.

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. There is a growing interest in developing neuroprotective agents that can mitigate this damage. Thiazolidine derivatives, particularly thiazolidine-2,4-diones, have been investigated for their neuroprotective properties in vitro.

One study investigated the neuroprotective effects of a synthesized thiazolidine-2,4-dione derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C), in a SH-SY5Y cell model of methamphetamine-induced tauopathy. nih.gov The results showed that TZ4C was not significantly toxic to SH-SY5Y cells at concentrations ranging from 0.1 to 1000 µM. nih.gov Furthermore, at concentrations of 3 and 10 µM, TZ4C led to a reduced expression of phosphorylated Tau (p-Tau), heat shock protein 70 (HSP70), and cleaved caspase-3, indicating a neuroprotective effect. nih.gov

Another study explored the neuroprotective mechanism of 2,4-thiazolidinedione (B21345) in an in vitro model of Parkinson's disease using SH-SY5Y cells. nih.gov Treatment with 2,4-thiazolidinedione was found to reverse the effects of the neurotoxin MPP+, leading to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2. nih.gov This suggests that the neuroprotective role of 2,4-thiazolidinedione may be mediated through the regulation of mitochondrial function and apoptosis signaling pathways. nih.gov

The table below summarizes the in vitro neuroprotective effects of thiazolidinedione derivatives.

| Compound/Derivative | Cell Line | Key Findings | Reference |

| (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) | SH-SY5Y | Reduced expression of p-Tau, HSP70, and cleaved caspase-3 at 3 and 10 µM. | nih.gov |

| 2,4-Thiazolidinedione | SH-SY5Y | Reversed MPP+-induced changes in Bax and Bcl-2 protein levels. | nih.gov |

| N-phenyl thiazolidinediones | HT-22 (immortalized mouse hippocampal neurons) | Inhibited glutamate- and tBid-induced toxicity, prevented mitochondrial dysfunction. | researchgate.net |

Note: The findings are for thiazolidine-2,4-dione derivatives, indicating the neuroprotective potential of this structural class.

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of Substituents on the Chlorophenyl Moiety and Thiazolidine (B150603) Ring on Biological Activity

The biological activity of thiazolidine-based compounds is highly sensitive to the nature and position of substituents on both the phenyl and thiazolidine rings. Structure-activity relationship (SAR) studies consistently demonstrate that even minor chemical modifications can lead to significant changes in potency and selectivity against various biological targets. nih.gov

On the aromatic (phenyl) ring, the presence and location of halogen atoms are particularly influential. For instance, in certain series of thiazole (B1198619) derivatives, a small halogen substituent like a 4-fluoro group can induce excellent antibacterial and antifungal activity. nih.gov Conversely, larger halogen substituents such as chloro or bromo groups, or electron-withdrawing groups like trifluoromethyl, have been shown to decrease activity in some scaffolds. nih.gov The position of the substituent is also critical; studies on related heterocyclic hybrids have shown that a nitro group in the para position of the phenyl ring resulted in greater antimicrobial activity compared to a meta-substituted equivalent. nih.gov

Modifications to the thiazolidine ring itself are a key strategy for modulating activity. The thiazolidine nucleus allows for substitutions at the 2, 4, and 5 positions. nih.gov For example, the creation of 2,4-thiazolidinediones (TZDs) introduces carbonyl groups that can interact with biological targets. nih.gov Further derivatization, such as the synthesis of 5-arylidene-2,4-thiazolidinediones, has yielded compounds with high antifungal activity. nih.gov The introduction of a thiocarbamide group to a related pyrazoline ring has been shown to enhance both antibacterial and antifungal properties. nih.gov These findings underscore the importance of systematic substitution to optimize the therapeutic profile of thiazolidine-based molecules.

Table 1: Impact of Phenyl Ring Substituents on Antimicrobial Activity of Thiazole Analogues

| Substituent (Position) | Observed Impact on Activity | Reference |

|---|---|---|

| 4-Fluoro | Excellent antibacterial and antifungal activity | nih.gov |

| 4-Chloro / 5-Chloro | Significantly decreased activity | nih.gov |

| 4-Bromo | Significantly decreased activity | nih.gov |

| 2-Trifluoromethyl | Significantly decreased activity | nih.gov |

| 4-Nitro (para) | Increased overall antibacterial and antifungal activity | nih.gov |

| Unsubstituted | Maintained important activity | nih.gov |

Role of Linker Moieties and Hybrid Molecules in Enhancing Activity

A prominent strategy in medicinal chemistry involves creating hybrid molecules, where two or more pharmacophores are combined through a linker to produce a single entity with potentially enhanced or novel biological activities. mdpi.com This "hybrid pharmacophore" approach has been extensively applied to the thiazolidine scaffold. mdpi.com The design of these hybrids aims to engage multiple binding sites on a target or to interact with multiple biological targets simultaneously, leading to improved efficacy. mdpi.com

Similarly, thiazole-pyrazoline hybrids have been investigated for their antimicrobial potential, demonstrating how combining these two heterocycles can influence the biological activity of the entire molecule. nih.gov The synthesis of thiazolo[3,2-b] nih.govnih.govtandfonline.comtriazole derivatives is another example where fusing a triazole ring to the thiazole structure has led to potent analgesic and anti-inflammatory agents. researchgate.net These studies highlight the versatility of the thiazolidine scaffold in the design of hybrid molecules for a wide range of therapeutic applications. nih.gov

Table 2: Examples of Thiazolidine-Based Hybrid Molecules

| Hybrid Combination | Linker/Fusion Type | Targeted Biological Activity | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione + Thiosemicarbazone | Direct linkage | Antimycobacterial | tandfonline.com |